Dideuteriomethanone

Descripción

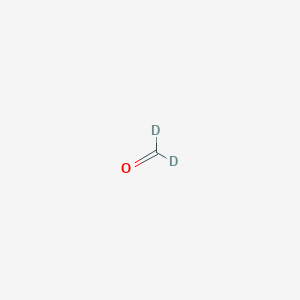

Structure

3D Structure

Propiedades

IUPAC Name |

dideuteriomethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O/c1-2/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSSNUMVMOOMR-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

43094-80-0 | |

| Record name | Formaldehyde-d2, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43094-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00168098 | |

| Record name | (2H)Formaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.038 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-98-8, 32008-59-6 | |

| Record name | Formaldehyde-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1664-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H)Formaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H)Formaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H)formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Paraformaldehyde-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Dideuteriomethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideuteriomethanone (CD₂O), also known as formaldehyde-d₂, is the deuterated isotopologue of formaldehyde (CH₂O).[1][2] As the simplest deuterated aldehyde, it serves as an invaluable tool in a multitude of scientific disciplines. Its significance is primarily rooted in the kinetic isotope effect (KIE), where the replacement of protium with deuterium, which is twice as heavy, leads to measurable changes in reaction rates.[1] This phenomenon allows researchers to elucidate complex reaction mechanisms, probe rate-determining steps, and understand enzymatic pathways.[1]

In addition to mechanistic studies, this compound is widely used in advanced analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, its use can simplify complex spectra.[1] In mass spectrometry (MS), it is employed for differential isotopic labeling, enabling the precise relative quantification of proteins and other biomolecules in complex samples—a technique critical in proteomics and drug discovery.[1][3] This guide provides an in-depth overview of the core physical, spectroscopic, and chemical properties of this compound, along with experimental protocols for its synthesis and characterization.

Core Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Formaldehyde-d₂, (²H₂)Formaldehyde, CD₂O | [2][4][6] |

| CAS Number | 1664-98-8 | [1][2][4][5][6] |

| Molecular Formula | CD₂O | [4][6] |

| Average Molecular Weight | 32.04 g/mol | [3][5][6][7] |

| Monoisotopic / Exact Mass | 32.023118 Da | [1][2][4] |

| Boiling Point (as H₂CO) | -19 °C (-2 °F; 254 K) at 760 mmHg | [4][5] |

| Melting Point (as H₂CO) | -92 °C (-134 °F; 181 K) | [2][4][5] |

| Vapor Pressure | 3460 mmHg at 25 °C | [7] |

| Flash Point | > 110 °C (> 230 °F) | [5] |

| Solubility | Sparingly soluble in water; slightly soluble in methanol. | [5] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental for confirming the identity, purity, and isotopic enrichment of this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition of this compound by providing a highly accurate mass-to-charge (m/z) value for its molecular ion.[1] It is the primary method used to verify its isotopic purity and distinguish it from impurities or other isotopologues.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and the local environment of nuclei.

-

¹³C NMR: The carbon atom in this compound is highly informative. The carbonyl carbon typically resonates in the downfield region of the spectrum (170-220 ppm).[1] Due to spin-spin coupling with the two directly attached deuterium nuclei (spin, I=1), the carbon signal is split into a quintet (a five-line pattern), according to the 2nI+1 rule.[1] The one-bond carbon-deuterium coupling constant (¹J C-D) is typically in the range of 20-30 Hz.[1]

-

²H NMR: Deuterium NMR provides a direct method to observe the deuterium nuclei, showing a characteristic signal for the CD₂ group.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the molecule. The substitution of hydrogen with heavier deuterium atoms causes a significant shift in the vibrational frequencies to lower wavenumbers compared to formaldehyde. This shift is a hallmark of successful deuteration. The fundamental vibrational modes for this compound have been identified as follows.[8]

| Vibrational Mode | Assignment | Frequency (cm⁻¹) |

| ν₁ | Symmetric CD₂ Stretch | 2056.4 |

| ν₂ | C=O Stretch | 1700.0 |

| ν₃ | Asymmetric CD₂ Stretch | 2160.3 |

| ν₄ | CD₂ Scissoring (Bend) | 1106.4 |

| ν₅ | CD₂ Rocking | 990.2 |

| ν₆ | Out-of-Plane Bend | 938.0 |

Experimental Protocols

Synthesis of this compound via Methylene-d₂ Diacetate

A robust, molar-scale synthesis of this compound with high isotopic enrichment (>98%) has been developed from deuterated methylene bromide.[3][9][10]

Step 1: Synthesis of Methylene-d₂ Diacetate

-

A mixture of methylene-d₂ bromide (1 mole), potassium acetate (3-4 moles), and glacial acetic acid containing 5% acetic anhydride is prepared in a round-bottom flask equipped with a reflux condenser.[3]

-

The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by GC or TLC).

-

Upon cooling, the reaction mixture is filtered to remove potassium bromide salts.

-

The filtrate is distilled under reduced pressure (12 mmHg) to remove acetic acid and acetic anhydride.[3]

-

The product, methylene-d₂ diacetate, is collected as a fraction at 61-63 °C. The deuterium content can be verified by NMR analysis.[3]

Step 2: Hydrolysis to this compound

-

The purified methylene-d₂ diacetate is subjected to rapid hydrolysis.

-

The hydrolysis yields a concentrated solution of this compound.[3]

-

This solution contains only volatile components. Evaporation to dryness yields pure, polymeric this compound (paraformaldehyde-d₂).[3]

In Situ Generation of this compound

For applications requiring the direct use of monomeric formaldehyde-d₂ in solution, an in situ generation method can be employed.[11]

-

To a reaction vessel containing the substrate in DMSO-d₆, add cesium carbonate (Cs₂CO₃) and 4Å molecular sieves.

-

Add bromine (Br₂) to the mixture.

-

The reaction is stirred, typically at an elevated temperature (e.g., 60 °C), for a period sufficient to generate this compound from the deuterated solvent.[11]

-

The generated CD₂O is then available to react directly with the substrate in the vessel.

Workflow Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and its application in mechanistic studies.

References

- 1. Formaldehyde | H2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. General description, Miljøstyrelsen [www2.mst.dk]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Formaldehyde - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. ICSC 0695 - FORMALDEHYDE (37% SOLUTION, methanol free) [inchem.org]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of Formaldehyde-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and bonding of formaldehyde-d2 (D₂CO), a deuterated isotopologue of formaldehyde. The substitution of protium with deuterium atoms provides a valuable tool for spectroscopic studies and for probing reaction mechanisms. This document details the molecular geometry, vibrational modes, and the experimental techniques used to elucidate these properties.

Molecular Structure and Bonding

Formaldehyde-d2 is a planar molecule with C₂ᵥ symmetry. The central carbon atom is sp² hybridized, forming a double bond with the oxygen atom and single bonds with the two deuterium atoms. The geometry of the molecule has been precisely determined using microwave spectroscopy.

The substitution of hydrogen with deuterium has a negligible effect on the equilibrium bond angles but does slightly shorten the C-D bonds compared to the C-H bonds in normal formaldehyde due to the lower zero-point vibrational energy of the C-D bond.

Quantitative Structural Data

The structural parameters of formaldehyde-d2 have been determined from its ground state rotational constants. The table below summarizes the key bond lengths and angles. For comparison, the corresponding values for normal formaldehyde (H₂CO) are also provided.

| Parameter | Formaldehyde-d2 (D₂CO) | Formaldehyde (H₂CO) | Reference |

| Bond Lengths | |||

| r(C=O) | 1.206 Å | 1.2078 Å | [1][2] |

| r(C-D / C-H) | 1.100 Å | 1.116 Å | [1][2] |

| Bond Angle | |||

| ∠(DCD / HCH) | 116.5° | 116.5° | [1][2] |

Vibrational Spectroscopy

The vibrational modes of formaldehyde-d2 have been extensively studied using infrared (IR) spectroscopy. As a four-atom molecule, it has 3N-6 = 6 fundamental vibrational modes. The table below lists the experimentally observed fundamental vibrational frequencies for formaldehyde-d2.

| Mode | Symmetry | Description | Frequency (cm⁻¹) |

| ν₁ | a₁ | Symmetric C-D Stretch | 2055.8 |

| ν₂ | a₁ | C=O Stretch | 1700.5 |

| ν₃ | a₁ | D-C-D Scissoring | 1059.2 |

| ν₄ | b₁ | Out-of-plane Bend | 938.0 |

| ν₅ | b₂ | Asymmetric C-D Stretch | 2159.7 |

| ν₆ | b₂ | D-C-D Rocking | 989.3 |

Experimental Protocols

The determination of the chemical structure and bonding of formaldehyde-d2 relies on high-resolution spectroscopic techniques. The primary methods employed are microwave spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. From the frequencies of these transitions, the rotational constants (A, B, and C) can be determined with high precision. These constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the atomic masses and the molecular geometry. By analyzing the rotational spectra of different isotopic species (e.g., D₂CO, HDCO, D₂¹³CO), a complete and accurate molecular structure can be derived.

Methodology:

-

Sample Preparation: Gaseous formaldehyde-d2 is introduced into a waveguide sample cell at low pressure (typically a few millitorr) to minimize intermolecular interactions.

-

Microwave Radiation: A tunable source of microwave radiation is passed through the sample cell.

-

Detection: The absorption of microwave radiation at specific frequencies corresponding to rotational transitions is detected.

-

Spectral Analysis: The observed transition frequencies are assigned to specific quantum number changes (J, Kₐ, Kₑ).

-

Data Fitting: The assigned frequencies are then fit to a rotational Hamiltonian to determine the precise rotational constants and centrifugal distortion constants.

-

Structure Determination: The moments of inertia derived from the rotational constants are used to calculate the bond lengths and angles. This often involves a least-squares fitting procedure using data from multiple isotopologues to obtain a unique structural solution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to measure the vibrational frequencies of a molecule. The absorption of infrared radiation excites the molecule from its ground vibrational state to higher vibrational states. The resulting spectrum provides a fingerprint of the molecule's vibrational modes.

Methodology:

-

Sample Preparation: A sample of gaseous formaldehyde-d2 is introduced into a gas cell with infrared-transparent windows (e.g., KBr or ZnSe). The pressure is adjusted to obtain optimal absorption intensities.

-

Infrared Radiation: A broad-band infrared source is passed through the sample.

-

Interferometry: A Michelson interferometer is used to modulate the infrared beam, creating an interferogram that contains information about all frequencies simultaneously.

-

Detection: The interferogram is detected by a sensitive IR detector (e.g., MCT or DTGS).

-

Fourier Transform: A mathematical Fourier transform is applied to the interferogram to obtain the infrared spectrum (absorbance or transmittance versus frequency).

-

Spectral Analysis: The absorption bands in the spectrum are assigned to the fundamental vibrational modes, overtones, and combination bands of formaldehyde-d2. High-resolution FT-IR spectroscopy can also resolve the rotational fine structure within each vibrational band, providing further information about the molecular geometry in different vibrational states.

Visualizations

Molecular Structure of Formaldehyde-d2

References

An In-depth Technical Guide to the Thermodynamic Properties of Gaseous Dideuteriomethanone (D₂CO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous dideuteriomethanone (D₂CO), an isotopologue of formaldehyde. Understanding these properties is crucial for modeling its behavior in various chemical systems, from atmospheric chemistry to its potential use as a tracer in metabolic studies. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides visualizations of the experimental workflows.

Core Thermodynamic Properties

The key thermodynamic properties—standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp)—are presented below. These values are calculated using statistical mechanics from the vibrational frequencies and rotational constants of the D₂CO molecule.

Table 1: Spectroscopic Constants of Gaseous this compound (D₂CO)

| Parameter | Symbol | Value | Unit |

| Rotational Constant A | A | 7.933 | cm⁻¹ |

| Rotational Constant B | B | 1.077 | cm⁻¹ |

| Rotational Constant C | C | 0.943 | cm⁻¹ |

| Vibrational Frequency ν₁ (sym. CD₂ str.) | ν₁ | 2056 | cm⁻¹ |

| Vibrational Frequency ν₂ (CO str.) | ν₂ | 1675 | cm⁻¹ |

| Vibrational Frequency ν₃ (sym. DCD bend) | ν₃ | 1106 | cm⁻¹ |

| Vibrational Frequency ν₄ (asym. CD₂ str.) | ν₄ | 2159 | cm⁻¹ |

| Vibrational Frequency ν₅ (CH₂ rock) | ν₅ | 938 | cm⁻¹ |

| Vibrational Frequency ν₆ (CH₂ wag) | ν₆ | 989 | cm⁻¹ |

Note: These are approximate values compiled from various spectroscopic studies. Precise values may vary slightly between different sources.

Using these spectroscopic constants, the thermodynamic functions can be calculated. The following table provides calculated values for the standard entropy and heat capacity at standard conditions (298.15 K and 1 bar). The standard enthalpy of formation is typically determined experimentally.

Table 2: Thermodynamic Properties of Gaseous this compound (D₂CO) at 298.15 K

| Property | Symbol | Value | Unit |

| Standard Molar Enthalpy of Formation | ΔfH° | -112.1 ± 2.5 | kJ/mol |

| Standard Molar Entropy | S° | 225.4 | J/(mol·K) |

| Molar Heat Capacity (constant pressure) | Cp | 37.8 | J/(mol·K) |

Note: The standard enthalpy of formation is an estimated value based on data for formaldehyde and its deuterated species. The entropy and heat capacity are calculated based on the spectroscopic data in Table 1.

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of a gaseous compound like this compound involves a combination of calorimetric and spectroscopic techniques.

Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is most accurately determined by measuring the enthalpy of combustion (ΔcH°) using bomb calorimetry.

Experimental Protocol: Bomb Calorimetry for Gaseous this compound

-

Sample Introduction: A known amount of gaseous D₂CO is introduced into a constant-volume bomb calorimeter. This can be achieved by evacuating the bomb and then filling it to a known pressure and temperature, allowing for the calculation of the number of moles using the ideal gas law or a more precise equation of state.

-

Pressurization with Oxygen: The bomb is then pressurized with a large excess of pure oxygen to ensure complete combustion.

-

Ignition: The combustion is initiated by passing an electric current through a fuse wire in contact with an ignition aid.

-

Temperature Measurement: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is precisely monitored before and after the combustion. The temperature rise (ΔT) is used to calculate the heat released.

-

Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Calculation of ΔcH°: The heat of combustion at constant volume (ΔU_comb) is calculated using the formula: ΔU_comb = -C_cal * ΔT

-

Conversion to ΔcH°: The enthalpy of combustion at constant pressure (ΔcH°) is then calculated from ΔU_comb using the relation: ΔcH° = ΔU_comb + Δn_gas * R * T where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

Calculation of ΔfH°: Finally, the standard enthalpy of formation of D₂CO is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and D₂O).

Spectroscopy for Entropy and Heat Capacity

Standard entropy (S°) and heat capacity (Cp) are determined from the molecule's vibrational frequencies and rotational constants, which are obtained through high-resolution infrared and microwave spectroscopy.

Experimental Protocol: High-Resolution Infrared (FTIR) Spectroscopy

-

Sample Preparation: A sample of pure gaseous D₂CO is introduced into a long-path gas cell.

-

Spectrometer Setup: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is evacuated or purged with a non-absorbing gas (like dry nitrogen) to eliminate atmospheric interference.

-

Data Acquisition: An infrared beam is passed through the gas cell, and the transmitted light is detected. An interferogram is recorded and then Fourier-transformed to obtain the infrared spectrum.

-

Spectral Analysis: The resulting high-resolution spectrum shows distinct rovibrational absorption lines. These lines are assigned to specific vibrational transitions and rotational quantum numbers.

-

Determination of Vibrational Frequencies: The centers of the vibrational bands are determined from the analysis of the rotational structure, yielding the fundamental vibrational frequencies (νi).

Experimental Protocol: Microwave Spectroscopy

-

Sample Introduction: A low-pressure sample of gaseous D₂CO is introduced into the waveguide sample cell of a microwave spectrometer.

-

Microwave Generation and Detection: A source generates microwave radiation, which is swept across a range of frequencies. The radiation is passed through the sample cell, and the transmitted power is detected.

-

Spectral Acquisition: The absorption of microwaves by the sample is recorded as a function of frequency, resulting in a rotational spectrum.

-

Spectral Analysis: The frequencies of the absorption lines correspond to transitions between different rotational energy levels. These frequencies are fitted to a rotational Hamiltonian to determine the precise rotational constants (A, B, and C) of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the thermodynamic properties of gaseous D₂CO.

This diagram outlines the two primary experimental pathways for determining the thermodynamic properties of gaseous this compound. The spectroscopic path provides the necessary molecular parameters to calculate entropy and heat capacity via statistical mechanics, while the calorimetric path allows for the experimental determination of the enthalpy of formation through combustion analysis.

The Genesis of a Heavy Isotope: A Technical Guide to the Discovery and History of Deuterated Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with its heavier, stable isotope, deuterium, in aldehyde-containing molecules has evolved from a niche academic curiosity to a powerful strategy in modern drug development. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of deuterated aldehydes. It details seminal experimental protocols, presents comparative quantitative data for various synthetic methodologies, and visualizes key reaction pathways and metabolic processes. The narrative traces the journey from the earliest preparations to the sophisticated catalytic methods employed today, highlighting the critical role of the deuterium kinetic isotope effect in enhancing the pharmacokinetic profiles of therapeutic agents. This document serves as a comprehensive resource for researchers and professionals engaged in medicinal chemistry, pharmacology, and drug discovery, offering both historical context and practical insights into the application of deuterated aldehydes.

A Historical Perspective: The Dawn of Deuterated Aldehydes

The story of deuterated aldehydes begins in the early 20th century, following the discovery of deuterium itself by Harold Urey in 1931, a feat for which he was awarded the Nobel Prize in Chemistry in 1934.[1] The first documented synthesis of a deuterated aldehyde appeared in 1936 with the preparation of acetaldehyde-d4 (CD₃CDO).[2] This pioneering work involved the hydration of deuterated acetylene in the presence of a mercury salt, laying the groundwork for future explorations into the synthesis and properties of this unique class of compounds.

Early investigations into deuterated aldehydes were largely driven by a desire to understand reaction mechanisms and the fundamental principles of chemical kinetics. The introduction of a deuterium atom at a reactive site, such as the formyl group of an aldehyde, allowed chemists to probe the intricacies of bond-breaking and bond-forming steps through the observation of the deuterium kinetic isotope effect (KIE) . This phenomenon, where the C-D bond breaks more slowly than a C-H bond due to its greater strength, became a cornerstone of physical organic chemistry.[3][4]

The initial synthetic methods were often multi-step and relied on the use of expensive deuterated reagents. For instance, early syntheses of deuterated formaldehyde involved the irradiation of carbon monoxide and deuterium or the cleavage of deuterated ethylene glycol.[5] The synthesis of benzaldehyde-d₁ was achieved in 1967 through a multi-step process involving the deuteration of a lithiated 1,3-dithiane intermediate.[2] These classical approaches, while foundational, were often limited by low yields, modest deuterium incorporation, and a lack of functional group tolerance.

The Synthetic Evolution: From Stoichiometric Reagents to Catalytic Revolutions

The demand for more efficient and versatile methods for synthesizing deuterated aldehydes has driven significant innovation in synthetic chemistry. The evolution of these methods can be broadly categorized into classical approaches and modern catalytic strategies.

Classical Synthetic Strategies

Traditional methods for preparing deuterated aldehydes primarily involve the reduction of carboxylic acid derivatives using deuterated reducing agents or a sequence of reduction and oxidation steps.[3][6]

-

Reduction of Carboxylic Acid Derivatives: A common and enduring strategy involves the reduction of esters, amides, or acid chlorides with powerful deuterated reducing agents like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄).[3][6] The resulting deuterated alcohol is then oxidized to the corresponding deuterated aldehyde. While effective, this two-step process can be cumbersome and the strong reducing agents often lack chemoselectivity.

-

Umpolung Chemistry: The concept of "umpolung" or polarity inversion has also been applied to the synthesis of deuterated aldehydes. A notable example is the use of dithiane chemistry, where the normally electrophilic carbonyl carbon is converted into a nucleophilic species, allowing for deuteration with a deuterium source like D₂O before deprotection to the deuterated aldehyde.[2]

Modern Catalytic Methodologies

The last few decades have witnessed a paradigm shift towards more efficient, selective, and sustainable catalytic methods for the synthesis of deuterated aldehydes. These approaches offer significant advantages in terms of atom economy, functional group tolerance, and the ability to perform late-stage deuteration on complex molecules.

-

Transition-Metal Catalysis: Transition-metal catalysts have been employed in hydrogen-deuterium exchange (HDE) reactions to directly replace the formyl hydrogen of an aldehyde with deuterium.[6] Iridium and ruthenium complexes, for example, can catalyze the HDE of aromatic aldehydes using D₂ gas or D₂O as the deuterium source.[6][7] However, these methods can sometimes suffer from a lack of selectivity, leading to deuteration at other positions on the aromatic ring.[6]

-

N-Heterocyclic Carbene (NHC) Organocatalysis: A significant breakthrough in the synthesis of deuterated aldehydes came with the application of N-heterocyclic carbene (NHC) organocatalysis.[6][7][8][9] This method facilitates a reversible HDE reaction with simple aldehydes using D₂O as the deuterium source.[8] The NHC catalyst reversibly forms a Breslow intermediate with the aldehyde, which can then be deuterated by D₂O.[8] This approach is operationally simple, cost-effective, and applicable to a wide range of aryl, alkyl, and alkenyl aldehydes, often with high levels of deuterium incorporation (>95%).[7][8]

-

Photocatalysis: More recently, visible-light photocatalysis has emerged as a powerful tool for the deuteration of aldehydes.[1][10] These methods typically involve the generation of an acyl radical from the aldehyde via a hydrogen atom transfer (HAT) process, which is then trapped by a deuterium source.[1] Synergistic systems combining a photocatalyst and a thiol co-catalyst with D₂O have proven to be highly effective for the formyl-selective deuteration of a broad range of aldehydes under mild conditions.[1][5]

Quantitative Comparison of Synthetic Methodologies

The choice of synthetic method for preparing a deuterated aldehyde depends on several factors, including the desired substrate, the required level of deuterium incorporation, and scalability. The following tables summarize quantitative data for some of the key synthetic methods.

| Method | Substrate Scope | Deuterium Source | Typical Yield (%) | Typical Deuterium Incorporation (%) | Key Advantages | Key Limitations |

| Reduction of Esters/Amides | Broad (Aryl, Alkyl) | LiAlD₄, NaBD₄ | 60-90 | >98 | High deuterium incorporation, well-established. | Multi-step, use of stoichiometric and expensive reagents.[6] |

| Transition-Metal Catalyzed HDE | Primarily Aromatic | D₂, D₂O | 50-85 | 14-84 | Direct C-H activation. | Moderate deuterium incorporation, potential for side reactions.[6] |

| NHC-Catalyzed HDE | Broad (Aryl, Alkyl, Alkenyl) | D₂O | 44-95 | >95 | High deuterium incorporation, operational simplicity, broad scope.[6][7][8] | Requires optimization for specific substrates. |

| Photocatalytic HDE | Broad (Aryl, Alkyl) | D₂O | 70-95 | 90-98 | Mild reaction conditions, high functional group tolerance.[1][5] | May require specific photocatalysts and additives. |

Detailed Experimental Protocols

This section provides detailed methodologies for three key experiments in the synthesis of deuterated aldehydes, representing classical, organocatalytic, and photocatalytic approaches.

Protocol 1: Synthesis of a Deuterated Aldehyde via Reduction of an Ester with LiAlD₄ followed by Oxidation

This protocol describes a general two-step procedure for the synthesis of a deuterated aldehyde from a methyl ester.

Step 1: Reduction of Methyl Ester to Deuterated Alcohol

-

A solution of the methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

Lithium aluminum deuteride (LiAlD₄) (1.1 eq) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

The reaction is quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting suspension is filtered, and the filter cake is washed with THF.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude deuterated alcohol.

Step 2: Oxidation of Deuterated Alcohol to Deuterated Aldehyde

-

A solution of the crude deuterated alcohol (1.0 eq) in dichloromethane (DCM) is added to a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and celite in DCM at room temperature.

-

The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).

-

The mixture is diluted with diethyl ether and filtered through a pad of silica gel.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure deuterated aldehyde.

Protocol 2: NHC-Catalyzed Hydrogen-Deuterium Exchange of an Aromatic Aldehyde

This protocol details a one-pot procedure for the direct deuteration of an aromatic aldehyde using an N-heterocyclic carbene catalyst.[3][6]

-

To a screw-capped vial is added the aromatic aldehyde (1.0 eq), an imidazolium salt precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) (0.05 eq), and a base (e.g., potassium carbonate) (1.0 eq).

-

Toluene and deuterium oxide (D₂O) (in a 4:1 v/v ratio) are added to the vial.

-

The vial is sealed and the reaction mixture is stirred vigorously at 40-60 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the deuterated aromatic aldehyde. The percentage of deuterium incorporation is determined by ¹H NMR spectroscopy.[3]

Protocol 3: Photocatalytic Formyl-Selective Deuteration of an Aldehyde

This protocol describes a visible-light-mediated deuteration of an aldehyde using a photocatalyst and a thiol co-catalyst.[1][5]

-

In a reaction tube equipped with a magnetic stir bar, the aldehyde (1.0 eq), a photocatalyst (e.g., 4CzIPN) (0.01 eq), a thiol co-catalyst (e.g., 2,4,6-triisopropylbenzenethiol) (0.3 eq), and a base (e.g., potassium phosphate) (0.1 eq) are combined.

-

A mixture of ethyl acetate and deuterium oxide (D₂O) (in a 4:1 v/v ratio) is added to the tube.

-

The tube is sealed and the reaction mixture is stirred and irradiated with blue LEDs (λ = 450 nm) at room temperature for 24-48 hours.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired deuterated aldehyde. The deuterium incorporation is determined by ¹H NMR analysis.[11]

The Deuterium Kinetic Isotope Effect in Drug Metabolism

The primary impetus for the increased interest in deuterated aldehydes in recent years is their application in drug discovery and development. The strategic replacement of hydrogen with deuterium at a metabolically labile position in a drug molecule can significantly alter its pharmacokinetic profile. This is due to the deuterium kinetic isotope effect (KIE) , where the greater mass of deuterium leads to a lower vibrational frequency and a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] Consequently, enzymatic reactions that involve the cleavage of this bond proceed at a slower rate.

Many drugs containing aldehyde or heteroaromatic moieties are metabolized by enzymes such as aldehyde oxidase (AO) .[2][8][10] AO catalyzes the oxidation of aldehydes to carboxylic acids and the hydroxylation of various heterocycles.[2][8][10] If the rate-limiting step of this metabolic transformation involves the cleavage of a C-H bond, replacing that hydrogen with deuterium can slow down the metabolism, leading to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of reactive metabolites.[12][13][14][15]

The following table provides illustrative quantitative data on the effect of deuteration on the metabolism of drugs.

| Drug/Substrate | Enzyme | Deuterated Position | Observed KIE (kH/kD) | Impact on Pharmacokinetics |

| Carbazeran | Aldehyde Oxidase | Aldehydic C-H | 3.5 | Slower metabolic clearance[12] |

| Zoniporide | Aldehyde Oxidase | Heteroaromatic C-H | 2.1 | Reduced rate of metabolism[12] |

| Morphine | Cytochrome P450 | N-CH₃ | >1.5 | Increased potency[16] |

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key synthetic workflows and the mechanism of the deuterium kinetic isotope effect in drug metabolism.

Caption: A comparison of classical and modern synthetic routes to deuterated aldehydes.

Caption: The deuterium kinetic isotope effect slows enzymatic metabolism of a drug.

Conclusion and Future Outlook

The journey of deuterated aldehydes from their initial synthesis in the 1930s to their current prominence in drug development is a testament to the continuous evolution of chemical synthesis and our understanding of isotope effects. The development of modern catalytic methods has made these valuable building blocks more accessible than ever, enabling their use in the late-stage modification of complex drug candidates. As our ability to precisely and efficiently introduce deuterium into molecules continues to improve, we can expect to see an even greater impact of deuterated compounds in medicinal chemistry and beyond. The future of this field will likely involve the discovery of new catalytic systems with even broader substrate scopes and higher efficiencies, as well as the application of deuterated aldehydes in other areas such as materials science and as probes for in vivo imaging. The "heavy" aldehyde, once a mere curiosity, has firmly established itself as a powerful tool in the arsenal of the modern scientist.

References

- 1. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Dideuteriomethanone: A Technical Guide for Researchers

CAS Number: 1664-98-8[1][2][3][4]

This technical guide provides an in-depth overview of Dideuteriomethanone (CD₂O), a deuterated isotopologue of formaldehyde. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering the use of this compound in their work. This guide covers its chemical and physical properties, synthesis and purification methods, key applications in research and drug development, and its spectroscopic signature.

Core Properties of this compound

This compound is a valuable tool in various scientific disciplines due to the unique properties conferred by the substitution of protium with deuterium.[1] The increased mass of deuterium leads to a stronger C-D bond compared to the C-H bond, which is the basis for the kinetic isotope effect (KIE).[1] This effect is fundamental to many of its applications.

Physicochemical and Computed Data

The following tables summarize the key physical, chemical, and computed properties of this compound.

| Property | Value |

| Molecular Formula | CD₂O[2][3][5][6] |

| Molecular Weight | 32.04 g/mol [3][5][6] |

| Exact Mass | 32.023118175 Da[2][4] |

| Density | 0.684 g/cm³[2] |

| Boiling Point | Not available |

| Flash Point | >230 °F[6] |

| Vapor Pressure | 3460 mmHg at 25°C[2] |

| Solubility | Sparingly soluble in water, slightly in methanol[6] |

| InChI Key | WSFSSNUMVMOOMR-DICFDUPASA-N[1][4] |

| Computed Descriptor | Value |

| XLogP3 | 1.2[2][4] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 1[2] |

| Rotatable Bond Count | 0[2] |

| Complexity | 2[2] |

| Heavy Atom Count | 2[2] |

Experimental Protocols: Synthesis and Purification

The synthesis of this compound is primarily achieved by adapting known methods for formaldehyde synthesis, using deuterated reagents to ensure high isotopic purity.[1]

Synthesis Methodologies

1. Reduction of Carbonyl Compounds: A common method involves the reduction of a suitable carboxylic acid derivative (e.g., ester or amide) using a deuterated reducing agent.

-

Protocol:

-

Select a suitable precursor, such as a formate ester.

-

In an inert, anhydrous solvent (e.g., diethyl ether or THF), dissolve the precursor.

-

Slowly add a deuterated reducing agent, such as Lithium Aluminum Deuteride (LiAlD₄), to the solution under controlled temperature conditions (typically cooled in an ice bath).[1]

-

Allow the reaction to proceed to completion.

-

The resulting deuterated alcohol is then carefully oxidized using a mild oxidizing agent to yield this compound.

-

2. Hydrogen Isotope Exchange (HIE): A more direct and atom-economical approach is the direct H/D exchange at the formyl C-H bond.[1]

-

Protocol:

Purification Techniques

Achieving high isotopic purity is critical for most applications of this compound.

-

Distillation: Fractional distillation can be used to separate CD₂O from any remaining starting materials or non-deuterated formaldehyde, based on slight differences in boiling points.

-

Chromatography: While not extensively documented specifically for this compound, ion-exchange chromatography could potentially be adapted to purify precursors or intermediates in its synthesis, especially if they possess ionic characteristics.[1]

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several areas of scientific research.

Elucidation of Reaction Mechanisms

The most prominent application of this compound is in the study of reaction mechanisms through the Kinetic Isotope Effect (KIE) . By comparing the rate of a reaction involving this compound to that of formaldehyde (CH₂O), researchers can determine if the C-H (or C-D) bond is broken in the rate-determining step.[1] A significant difference in reaction rates (a high kH/kD ratio) indicates that this bond cleavage is central to the reaction's kinetics.[1] This has been applied in atmospheric chemistry to study the oxidation of methane and in biochemistry to understand enzymatic processes.[1]

Proteomics and Isotopic Labeling

In the field of proteomics, this compound is used as a chemical labeling reagent for mass spectrometry-based protein quantification.[1][5]

-

Stable Isotope Dimethyl Labeling: This technique uses this compound in conjunction with its non-deuterated counterpart and a reducing agent (like sodium cyanoborohydride) to add dimethyl groups to the N-termini and epsilon-amino groups of lysine residues in proteins.[5] By using CD₂O for one sample and CH₂O for another, a known mass difference is introduced, allowing for the accurate relative quantification of proteins in complex mixtures.[1] This method has been used in the global quantification of antigens in vaccine research.[2]

Deuterated Pharmaceuticals

The "deuterium switch" is a strategy in drug development where hydrogen atoms at sites of metabolism in a drug molecule are replaced with deuterium.[7] This can slow down the rate of metabolic breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced dosing frequency.[7][8][9] While this compound itself is not a therapeutic, the principles of its kinetic stability are central to the development of deuterated drugs.[7][8][9] The FDA has approved deuterated drugs, such as deutetrabenazine and deucravacitinib, validating this approach.[7][9]

Spectroscopic Characterization

A range of spectroscopic techniques are employed to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR, the carbon signal of this compound is split into a quintet (a five-line pattern) due to coupling with the two deuterium atoms (spin I=1).[1] This distinct splitting pattern is a clear spectroscopic fingerprint.[1] In ¹H NMR, the absence of a signal in the aldehyde region confirms successful deuteration.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the fundamental vibrational modes of the molecule. The C-D stretching and bending frequencies are significantly different from the C-H frequencies in formaldehyde, providing further confirmation of deuteration.[1]

-

Mass Spectrometry: This technique is used to confirm the molecular weight and assess the isotopic purity of the compound.

Visualizations

Synthesis Pathway of this compound

References

- 1. This compound | 1664-98-8 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. (2H)Formaldehyde | CH2O | CID 123127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]

- 6. FORMALDEHYDE-D2 | 1664-98-8 [amp.chemicalbook.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight and Characterization of Formaldehyde-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of formaldehyde-d2 (CD₂O). It includes a summary of its quantitative data, a description of the experimental protocol for its molecular weight determination via mass spectrometry, and a visualization of its molecular structure. Formaldehyde-d2 is a deuterated analog of formaldehyde, widely utilized in proteomics research, synthetic chemistry, and metabolic studies.[1][2][3]

Quantitative Data Summary

The key quantitative properties of formaldehyde-d2 are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 32.04 g/mol | [1][2][4][5] |

| Molecular Formula | CD₂O | [1][2][3][5] |

| CAS Number | 1664-98-8 | [1][2][3][5] |

| Isotopic Purity (Typical) | ≥98 atom % D | [2][5][6] |

| Synonyms | Dideuteriomethanone, Paraformaldehyde-d2, Deuterated formaldehyde, Formalin-d2 | [1][2][4][5] |

| Common Form | ~20 wt. % solution in D₂O | [5][7] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The molecular weight of formaldehyde-d2 is experimentally determined using mass spectrometry. This technique separates ions based on their mass-to-charge ratio, providing a precise measurement of the molecular weight.

Objective: To determine the molecular weight of formaldehyde-d2 and confirm its isotopic enrichment.

Methodology:

-

Sample Preparation: A dilute solution of formaldehyde-d2 is prepared, typically from a stock solution (e.g., ~20 wt. % in D₂O).[5][7] The sample is introduced into the mass spectrometer.

-

Ionization: An appropriate ionization technique is employed to generate molecular ions. For a small, volatile molecule like formaldehyde, techniques such as Electron Ionization (EI) or Chemical Ionization (CI) are suitable.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion (M⁺) is identified. For formaldehyde-d2 (CD₂O), this peak will appear at an m/z value corresponding to its molecular weight. The high isotopic purity of the sample (typically ≥98 atom % D) ensures that the peak at m/z 32.04 is the most abundant.[2][5][6] The presence of any peak at m/z 30 (corresponding to unlabeled formaldehyde, CH₂O) would indicate incomplete deuteration.

The use of stable isotope-labeled compounds like [¹³CD₂]-formaldehyde in conjunction with mass spectrometry allows for the differentiation between exogenous and endogenous formaldehyde in biological systems.[8]

Synthesis Overview

Formaldehyde-d2 is a valuable reagent in chemical synthesis.[9] Several synthetic routes have been developed for its preparation. One notable method involves the lead tetraacetate cleavage of ethylene-d₄ glycol, which yields pure, polymeric formaldehyde-d₂.[9] Another approach is the hydrolysis of methylene-d₂ diacetate.[9] The deuterium content of the final product is typically over 98%, reflecting the isotopic purity of the starting deuterated materials.[6][9]

Visualization

Caption: Molecular Structure of Formaldehyde-d2 (CD₂O).

References

- 1. scbt.com [scbt.com]

- 2. Formaldehyde-dâ (D, 98%) ~20% w/w in DâO- Cambridge Isotope Laboratories, DLM-805-20 [isotope.com]

- 3. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Formaldehyde D2 | CAS No- 1664-98-8 | Simson Pharma Limited [simsonpharma.com]

- 5. 甲醛-d2 溶液 ~20 wt. % in D2O, 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. FORMALDEHYDE | Eurisotop [eurisotop.com]

- 8. Measurement of endogenous versus exogenous formaldehyde-induced DNA-protein crosslinks in animal tissues by stable isotope labeling and ultrasensitive mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Safe Handling of Dideuteriomethanone Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dideuteriomethanone (CD2O), also known as deuterated formaldehyde, a compound increasingly utilized in specialized applications within pharmaceutical research and development, including proteomics and synthetic chemistry.[1][2] Given its hazardous properties, a thorough understanding of its characteristics and the implementation of stringent safety protocols are imperative for all personnel.

Physicochemical and Toxicological Profile

This compound is the deuterated analog of formaldehyde.[1][2] While its chemical reactivity is similar to formaldehyde, the deuterium substitution can lead to different reaction kinetics, a principle known as the kinetic isotope effect, which is leveraged in mechanistic studies.[2] It is typically supplied as a 20% solution in deuterium oxide (D2O).[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the design of safe experimental and storage conditions.

| Property | Value | Reference |

| Molecular Formula | CD2O | [1][4] |

| Molecular Weight | 32.04 g/mol | [1][5] |

| Appearance | Colorless solution | [6] |

| Boiling Point | Not available | |

| Flash Point | > 230 °F | [5][6] |

| Density | 0.684 g/cm³ | [4] |

| Vapor Pressure | 3460 mmHg at 25°C | [4] |

| Solubility | Sparingly soluble in water and slightly soluble in methanol. | [5][6] |

| Storage Temperature | 2°C - 8°C | [1][3] |

Toxicological Data

This compound solution is classified as toxic and corrosive. Its health hazards are primarily associated with the properties of formaldehyde. Chronic exposure to formaldehyde has been linked to significant deleterious health effects.[7] A summary of its hazard classifications is provided in Table 2.

| Hazard Class | GHS Classification |

| Acute Toxicity (Oral) | Toxic if swallowed.[3] |

| Acute Toxicity (Dermal) | Toxic in contact with skin. |

| Acute Toxicity (Inhalation) | Fatal if inhaled.[8] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[8] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[1][8] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects.[8] |

| Carcinogenicity | May cause cancer.[1][8] |

| Specific Target Organ Toxicity (Single Exposure) | Causes damage to organs (Eyes, Central nervous system).[8] May cause respiratory irritation.[1][8] |

| Hazardous to the Aquatic Environment | Toxic to aquatic life.[8][9] |

Hazard Identification and Control

The primary hazards associated with this compound solution are its toxicity, corrosivity, and potential for causing cancer and genetic defects.[1][8] Engineering controls, administrative controls, and personal protective equipment (PPE) are all critical for mitigating these risks.

Caption: Hierarchy of controls for managing this compound solution hazards.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential when working with this compound solution to minimize exposure risk.

General Handling Precautions

-

Avoid Contact: Prevent all contact with skin, eyes, and clothing.[3][10]

-

Avoid Inhalation: Do not breathe vapors or mists.[8] All work must be conducted in a properly functioning chemical fume hood.[8]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where the solution is handled.[8][10] Wash hands thoroughly after handling.[3][10]

-

Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][10]

Experimental Workflow

The following diagram outlines a safe workflow for experiments involving this compound solution.

Caption: A typical experimental workflow for using this compound solution.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15-20 minutes. Seek medical attention.[3][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |

Accidental Release Measures

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent the spill from entering drains or waterways.[3][10]

-

Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact emergency response personnel.

-

Personal Protection: All personnel involved in cleanup must wear appropriate PPE, including respiratory protection.[3]

Storage and Disposal

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

Storage Conditions

-

Container: Keep the container tightly closed and in an upright position to prevent leakage.[3][8]

-

Location: Store in a well-ventilated, secure area, away from incompatible materials.[8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

Disposal

Dispose of this compound solution and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not allow it to enter the sewer system or waterways.[3]

Conclusion

This compound solution is a valuable tool in modern research, but it poses significant health risks. A comprehensive understanding of its properties and strict adherence to the safety and handling protocols outlined in this guide are essential for protecting the health and safety of laboratory personnel and the environment. All researchers, scientists, and drug development professionals working with this compound must be thoroughly trained on these procedures and have access to the appropriate safety equipment and emergency response resources.

References

- 1. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. This compound | 1664-98-8 | Benchchem [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound|lookchem [lookchem.com]

- 5. FORMALDEHYDE-D2 | 1664-98-8 [amp.chemicalbook.com]

- 6. 1664-98-8 CAS MSDS (FORMALDEHYDE-D2) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Formaldehyde toxicity reports from in vitro and in vivo studies: a review and updated data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Vibrational Spectra of Formaldehyde-d2 (CD2O)

This guide provides a comprehensive overview of the vibrational spectra of deuterated formaldehyde (CD2O), a molecule of significant interest in spectroscopic studies and as a probe in various chemical and biological systems. Understanding its vibrational characteristics is crucial for interpreting experimental data and for theoretical modeling. This document outlines the fundamental vibrational modes of CD2O, presents experimental data, details the methodologies for spectral acquisition, and provides visualizations of key concepts.

Introduction to the Vibrational Modes of CD2O

Formaldehyde-d2 (CD2O) is a planar molecule belonging to the C2v point group. As a non-linear, four-atom molecule, it possesses 3N-6 = 6 fundamental vibrational modes. All six of these modes are active in both infrared (IR) and Raman spectroscopy. The vibrational modes are categorized into four symmetry species of the C2v point group: A1, A2, B1, and B2.

The vibrational modes arise from the stretching and bending of the chemical bonds within the molecule. These are:

-

CD2 Symmetric Stretch (ν1): Both C-D bonds stretch in phase.

-

C=O Stretch (ν2): The carbon-oxygen double bond stretches.

-

CD2 Scissoring (ν3): The two C-D bonds move towards and away from each other, like scissors.

-

CD2 Asymmetric Stretch (ν5): One C-D bond stretches while the other compresses.

-

CD2 Rocking (ν6): The CD2 group rotates in the plane of the molecule.

-

Out-of-Plane Wagging (ν4): The CD2 group moves up and down out of the molecular plane.

A logical diagram illustrating the classification of these vibrational modes is presented below.

Quantitative Vibrational Data for CD2O

The fundamental vibrational frequencies of gaseous CD2O have been determined experimentally, primarily through infrared spectroscopy. The following table summarizes these experimental values, along with their symmetry assignments and a description of the vibrational motion.

| Vibrational Mode (νi) | Symmetry | Description | Experimental Frequency (cm⁻¹)[1] |

| ν1 | A1 | Symmetric CD2 Stretch | 2056 |

| ν2 | A1 | C=O Stretch | 1700 |

| ν3 | A1 | CD2 Scissoring | 1106 |

| ν4 | B2 | Out-of-Plane Wagging | 938 |

| ν5 | B1 | Asymmetric CD2 Stretch | 2160 |

| ν6 | B1 | CD2 Rocking | 989 |

Experimental Protocols

The acquisition of high-quality vibrational spectra of CD2O requires careful experimental procedures to handle this gaseous sample and to obtain accurate frequency and intensity data. The primary technique used is Fourier Transform Infrared (FT-IR) Spectroscopy.

Sample Preparation and Handling

-

Synthesis of CD2O: Deuterated formaldehyde is typically prepared by the depolymerization of paraformaldehyde-d2. This is achieved by heating the solid paraformaldehyde-d2 in a vacuum line, and the resulting gaseous CD2O is collected in a cold trap (e.g., liquid nitrogen).

-

Gas Cell Preparation: A gas-phase infrared cell with appropriate window materials (e.g., KBr or CsI, which are transparent in the mid-infrared region) is evacuated to a high vacuum.

-

Sample Introduction: The purified gaseous CD2O is then introduced into the gas cell to a desired pressure. The pressure is monitored using a capacitance manometer to ensure reproducibility and to allow for the calculation of gas-phase concentrations. It is crucial to work with pressures that minimize the polymerization of formaldehyde on the cell walls.[1]

FT-IR Spectroscopic Measurement

-

Instrumentation: A high-resolution FT-IR spectrometer is used for data acquisition. The instrument should be equipped with a suitable detector for the mid-infrared range, such as a mercury cadmium telluride (MCT) detector.

-

Background Spectrum: A background spectrum of the evacuated gas cell is recorded. This spectrum accounts for the absorbance of the cell windows and any residual atmospheric gases in the spectrometer's optical path.

-

Sample Spectrum: The infrared spectrum of the gas cell containing the CD2O sample is then recorded.

-

Data Processing: The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

-

Resolution: The spectra are typically recorded at a resolution of 1 cm⁻¹ or better to resolve the rotational-vibrational fine structure of the bands, which is characteristic of small gas-phase molecules.

-

Signal Averaging: To improve the signal-to-noise ratio, multiple scans (e.g., 100 or more) are co-added.

The following diagram illustrates a typical experimental workflow for obtaining the vibrational spectrum of CD2O.

Theoretical Calculations of Vibrational Spectra

In addition to experimental measurements, theoretical calculations are a powerful tool for understanding the vibrational spectra of molecules like CD2O.

Computational Methods

-

Ab initio and Density Functional Theory (DFT): Quantum chemical calculations, using methods such as Møller-Plesset perturbation theory (MP2) or DFT with functionals like B3LYP, are employed to predict the vibrational frequencies and intensities.

-

Force Field Calculations: These calculations determine the harmonic force field of the molecule, which describes the forces between the atoms. Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational frequencies.

-

Anharmonic Corrections: For a more accurate comparison with experimental data, anharmonic corrections are often necessary. These can be calculated using methods like second-order vibrational perturbation theory (VPT2).[2] Anharmonic calculations can predict not only the fundamental frequencies but also overtones and combination bands.

The combination of experimental data and theoretical calculations provides a robust framework for the definitive assignment of the vibrational modes of CD2O and for a deeper understanding of its molecular dynamics.

References

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is a powerful and versatile technique that provides researchers with a window into the dynamic processes of biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, scientists can trace the metabolic fate of compounds, quantify changes in protein abundance, and elucidate the pharmacokinetic profiles of drug candidates. This guide offers an in-depth exploration of the core applications of isotopic labeling in primary research, with a focus on metabolic tracing, quantitative proteomics, and drug development.

Metabolic Tracing with Stable Isotopes

Stable isotope labeling, often utilizing isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), is a cornerstone of metabolic research.[1] This approach allows for the detailed mapping of metabolic pathways and the quantification of metabolic fluxes, a field known as Metabolic Flux Analysis (MFA).[2]

Core Principles of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

In a typical ¹³C-MFA experiment, cells or organisms are cultured with a substrate, such as glucose, that has been enriched with ¹³C at specific atomic positions. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The distribution of these heavy isotopes within the metabolites, known as isotopologue distribution, is then measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] This distribution pattern provides a detailed fingerprint of the active metabolic pathways and their relative activities.[4] By comparing the measured isotopologue distributions to those predicted by a computational model of the metabolic network, the intracellular metabolic fluxes can be quantified with high precision.[5][6]

Quantitative Data in Metabolic Flux Analysis

The power of ¹³C-MFA lies in its ability to provide quantitative data on the flow of metabolites through a network. This data can reveal how metabolic pathways are rewired in disease states or in response to therapeutic interventions. For example, studies in cancer metabolism have used ¹³C-MFA to quantify the increased reliance of tumor cells on glycolysis (the Warburg effect) and to identify metabolic vulnerabilities that could be targeted for therapy.[7]

| Metabolite | Isotopologue | Isotopic Enrichment (%) - Condition A (e.g., Normal Cells) | Isotopic Enrichment (%) - Condition B (e.g., Cancer Cells) |

| Pyruvate | M+3 | 8-9% | Significantly Higher |

| Serine | M+1 | Modest | Altered |

| Serine | M+2 | Modest | Altered |

| Serine | M+3 | Modest | Altered |

| Citrate | M+2 | 10-30% | Often Higher |

| Citrate | M+4 | Small but detectable | Altered |

| Citrate | M+6 | Small but detectable | Altered |

Table 1: Illustrative example of isotopic enrichment data from a ¹³C-MFA experiment comparing metabolic differences. Actual values are highly dependent on the specific cell type, experimental conditions, and the labeled substrate used. Data compiled from multiple sources.[8][9]

Experimental Protocol: ¹³C-Metabolic Flux Analysis using GC-MS

A generalized protocol for a ¹³C-MFA experiment is outlined below. Specific details will vary based on the organism and research question.[1][5]

-

Experimental Design: Select the appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) to maximize the information obtained for the pathways of interest.[7]

-

Cell Culture: Culture cells in a defined medium containing the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.[2]

-

Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites from the cells.

-

Derivatization: Chemically derivatize the extracted metabolites to improve their volatility and stability for GC-MS analysis.

-

GC-MS Analysis: Separate the derivatized metabolites by gas chromatography and detect the mass isotopomer distributions using a mass spectrometer.[3]

-

Data Analysis: Correct the raw mass spectrometry data for the natural abundance of isotopes.

-

Flux Estimation: Use specialized software (e.g., Metran) to estimate the intracellular fluxes by fitting the measured isotopomer distributions to a metabolic model.[5]

Workflow for ¹³C-Metabolic Flux Analysis

Quantitative Proteomics with Isobaric and Metabolic Labeling

Isotopic labeling is a cornerstone of quantitative proteomics, enabling the precise comparison of protein abundance across multiple samples. The main approaches can be categorized as metabolic labeling (in vivo) and chemical labeling (in vitro).

Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is an in vivo labeling technique where cells are grown in media containing either "light" (natural abundance) or "heavy" (stable isotope-labeled) essential amino acids, typically lysine and arginine.[10][11] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[12] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The relative abundance of a protein between the two samples is determined by the ratio of the intensities of the "heavy" and "light" peptide pairs in the mass spectrum.[13]

Chemical Labeling: iTRAQ and TMT

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are in vitro chemical labeling techniques that use isobaric tags to label the primary amines of peptides after protein extraction and digestion.[14][15] The tags are designed to have the same total mass, so the differently labeled peptides are indistinguishable in the initial mass spectrometry scan (MS1). However, upon fragmentation (MS/MS), the tags release reporter ions of different masses, and the relative intensities of these reporter ions are used to quantify the peptides and, by extension, the proteins from which they originated.[16][17]

Comparison of Quantitative Proteomics Techniques

| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |

| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |

| Multiplexing | Typically 2-plex or 3-plex; up to 5-plex is possible[18] | 4-plex and 8-plex[6][19][20] | 2-plex, 6-plex, 10-plex, up to 18-plex (TMTpro)[1][6][20] |

| Point of Sample Mixing | Early (at the cell or protein level) | Late (at the peptide level) | Late (at the peptide level) |

| Advantages | High accuracy and precision, low experimental variability, physiologically relevant.[21] | High throughput, suitable for a wide range of sample types.[1][21] | Higher multiplexing capacity than iTRAQ, high throughput.[1][21] |

| Disadvantages | Limited to cell culture, can be time-consuming and expensive.[21] | Ratio distortion can occur, higher cost of reagents.[21] | Potential for ratio compression, requires sophisticated data analysis.[14] |

Table 2: A comparative summary of the key features of SILAC, iTRAQ, and TMT.[1][6][14][18][20][21]

Experimental Protocols for Quantitative Proteomics

-

Cell Culture and Labeling: Culture two cell populations in parallel, one in "light" medium and the other in "heavy" medium containing stable isotope-labeled amino acids for at least five cell doublings.

-

Experimental Treatment: Apply the desired experimental conditions to the cell populations.

-

Cell Harvesting and Lysis: Harvest and lyse the cells from both populations.

-

Protein Quantification and Mixing: Quantify the protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: Digest the combined protein sample into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

-

Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides.

-

Peptide Labeling: Label the peptides from each sample with a different isobaric tag (iTRAQ or TMT).

-

Sample Pooling: Combine the labeled peptide samples into a single mixture.

-